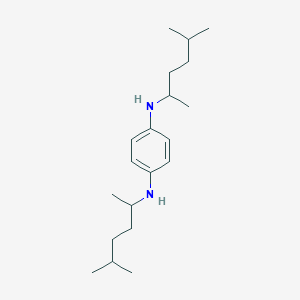

N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine

Description

Properties

IUPAC Name |

1-N,4-N-bis(5-methylhexan-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2/c1-15(2)7-9-17(5)21-19-11-13-20(14-12-19)22-18(6)10-8-16(3)4/h11-18,21-22H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNLYGOUHDJHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)NC1=CC=C(C=C1)NC(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2 | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024618 | |

| Record name | N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n'-bis(1,4-dimethylpentyl)-p-phenylenediamine is a deep red slightly viscous liquid with an aromatic odor. (NTP, 1992), Liquid | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

459 °F at 13.5 mmHg (NTP, 1992) | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.91 (NTP, 1992) - Less dense than water; will float | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3081-14-9 | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Bis(1,4-dimethylpentyl)-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VAF71SNQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-33 °F (NTP, 1992) | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Function of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine

Abstract: This guide provides a comprehensive technical overview of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, a molecule of significant industrial importance, primarily recognized for its role as a potent antiozonant and antioxidant in rubber and polymer formulations. While not a pharmaceutical agent, its study offers valuable insights for drug development professionals in structure-activity relationships, degradation pathways, and analytical characterization. This document delves into its molecular architecture, physicochemical properties, synthesis, mechanism of action, and the analytical methodologies crucial for its detection and quantification. Particular attention is given to its transformation into the environmentally significant derivative, 6PPD-quinone.

Chemical Identity and Nomenclature

This compound is a symmetrically substituted aromatic diamine. Due to the complexity of its IUPAC name, it is widely known in industrial and scientific communities by various synonyms and trade names, most notably as 6PPD.[1] The "6" in 6PPD refers to the six-carbon backbone of the ketone (methyl isobutyl ketone) used in its synthesis.[2]

The core structure consists of a central p-phenylenediamine ring, which provides the reactive amine functionalities essential for its protective properties. This core is N,N'-disubstituted with two bulky, branched 1,4-dimethylpentyl groups. These aliphatic side chains are critical for imparting solubility and compatibility within nonpolar polymer matrices, such as those found in vehicle tires.[3]

| Identifier | Value | Source |

| Preferred IUPAC Name | N1,N4-bis(1,4-dimethylpentyl)benzene-1,4-diamine | [4] |

| Common Name | This compound | [3] |

| Common Abbreviation | 77PD | |

| CAS Number | 3081-14-9 | [3] |

| Molecular Formula | C₂₀H₃₆N₂ | [3] |

| Molecular Weight | 304.51 g/mol | [5] |

| Synonyms | Santoflex 77, Antioxidant 4030, Vulkanox 4030, Eastozone 33 | [6] |

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is key to its function. The central phenylenediamine ring provides the electron-donating amine groups that are the active sites for neutralizing oxidizing species.[3] The two 1,4-dimethylpentyl side chains confer several crucial properties:

-

Steric Hindrance: The bulky nature of these groups provides steric shielding to the amine nitrogens and the aromatic ring, modulating their reactivity.

-

Solubility: The aliphatic character of the side chains ensures good solubility and dispersibility in hydrophobic rubber polymers.[3]

-

Mobility: It is mobile within the rubber, allowing it to migrate or "bloom" to the surface where protection against atmospheric ozone is most needed.[2]

This compound is a deep red, slightly viscous liquid under standard conditions.[4] It is insoluble in water but soluble in organic solvents like benzene, acetone, and toluene.[7][8]

| Property | Value | Source |

| Appearance | Deep red, slightly viscous liquid | [4][] |

| Density | ~0.91 - 0.945 g/cm³ | [4][5] |

| Boiling Point | ~237 °C at 13.5 mmHg | [4] |

| Flash Point | >200 °F (>93 °C) | [4] |

| Water Solubility | Very low (~800 µg/L at 22°C) | [6][8] |

| LogP (Octanol-Water Partition) | 6.3 | [6] |

Synthesis and Manufacturing

The industrial synthesis of this compound is typically achieved through a reductive alkylation (amination) process. This method offers high yield and selectivity.

Causality in Synthesis: The choice of reactants and conditions is dictated by the need for an efficient, scalable, and cost-effective process.

-

Reactants: The primary starting materials are p-phenylenediamine (or its precursor, p-nitroaniline) and 5-methyl-2-hexanone.[3][10] 5-methyl-2-hexanone provides the requisite 1,4-dimethylpentyl side chains.

-

Catalyst: A solid hydrogenation catalyst, often copper-based or another transition metal catalyst, is employed.[3][10] The catalyst is essential for facilitating both the reduction of the intermediate imine and, if starting with p-nitroaniline, the initial reduction of the nitro group.

-

Conditions: The reaction is conducted under a hydrogen atmosphere at elevated temperatures (150-200°C) and pressures (0.5-2.5 MPa).[10] These conditions are necessary to drive the reductive amination to completion.

Experimental Protocol: Conceptual Continuous Synthesis

-

Reactant Mixing: p-Phenylenediamine and 5-methyl-2-hexanone are mixed in a defined molar ratio.[10]

-

Preheating: The mixture is continuously fed into a preheater and brought to a temperature of 110-150°C.[10]

-

Catalytic Reaction: The preheated liquid is introduced into a packed-bed reactor containing a solid catalyst. Hydrogen gas is simultaneously introduced at a pressure of 0.5-2.5 MPa, with the reactor maintained at 150-200°C.[10]

-

Product Separation: The output from the reactor is cooled, and the crude product is collected in a gas-liquid separator.[10]

-

Purification: The final product, this compound, is obtained after purification, typically via reduced pressure distillation to remove unreacted starting materials and byproducts.[10]

Mechanism of Action: Antioxidant and Antiozonant

This molecule protects rubber polymers from degradation via two primary mechanisms: antioxidation and antiozonation.[11] It is considered a sacrificial agent, as it is consumed while protecting the polymer.[2]

Antioxidant Activity

Oxidative degradation is a free-radical chain reaction initiated by heat, light, or mechanical stress. This compound acts as a chain-breaking antioxidant.

-

H-Atom Donation: The secondary amine (-NH-) groups can readily donate a hydrogen atom to highly reactive peroxy radicals (ROO•), which are key propagators of the oxidation chain. This neutralizes the peroxy radical, converting it into a more stable hydroperoxide (ROOH).[12]

-

Radical Scavenging: This H-atom donation transforms the parent molecule into a stabilized aminyl radical. This radical is less reactive than the peroxy radicals and can further react with other radicals, effectively terminating the chain reaction.[12]

Antiozonant Activity

Ozone (O₃) aggressively attacks the carbon-carbon double bonds present in many elastomers (e.g., natural rubber, styrene-butadiene rubber), leading to cracking and failure.[2] The protective action against ozone is multifaceted:

-

Kinetic Scavenging: The molecule migrates to the rubber surface and reacts with ozone at a much faster rate than the ozone can react with the polymer backbone.[2][13] This rapid reaction scavenges ozone at the surface, preventing it from reaching the vulnerable polymer chains.

-

Protective Film Formation: The reaction products of the molecule with ozone can form a thin, flexible film on the rubber surface.[12][13] This film acts as a physical barrier, further shielding the rubber from ozone attack.

The reaction with ozone is complex and leads to the formation of several transformation products, most notably N-(1,3-dimethylbutyl)-N'-phenyl-p-benzoquinonediimine, which is more commonly known as 6PPD-quinone (6PPD-q).[14][15] This transformation is central to its function but is also the source of significant environmental concern due to the toxicity of 6PPD-q to certain aquatic species.[2][14][16]

Sources

- 1. raywaychem.com [raywaychem.com]

- 2. 6PPD - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 3081-14-9 [smolecule.com]

- 4. This compound | C20H36N2 | CID 18320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 3081-14-9 [amp.chemicalbook.com]

- 7. N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine [dy-chem.com]

- 8. This compound CAS#: 3081-14-9 [m.chemicalbook.com]

- 10. CN103467305A - Method for continuously preparing N, N'-bis(1,4-dimethylpentyl)-p-phenylenediamine - Google Patents [patents.google.com]

- 11. dtsc.ca.gov [dtsc.ca.gov]

- 12. bcgc.berkeley.edu [bcgc.berkeley.edu]

- 13. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. Understanding 6PPD And 6PPD-Quinone | ecorecorporate [ecoreintl.com]

- 16. 6PPD - Washington State Department of Ecology [ecology.wa.gov]

An In-Depth Technical Guide to the Antioxidant and Antiozonant Mechanisms of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD)

Abstract: This technical guide provides a comprehensive examination of the core antioxidant and antiozonant mechanisms of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD), a high-performance stabilizer crucial in industrial polymer chemistry, particularly for elastomeric systems. We will dissect the chemical pathways through which 77PD neutralizes reactive oxygen species (ROS), peroxyl radicals, and ozone, thereby inhibiting oxidative degradation. The guide details its dual-protective role in rubber matrices, involving both kinetic scavenging and the formation of a passivating surface film. Furthermore, standardized methodologies for evaluating its antioxidant capacity, including the DPPH and ABTS assays, are presented with detailed protocols. This document is intended for researchers, polymer scientists, and formulation chemists engaged in material preservation and the development of advanced antioxidant systems.

Introduction: The Role of 77PD in Mitigating Oxidative Degradation

This compound, commonly referred to as 77PD, is an alkylated p-phenylenediamine (PPD) derivative with the molecular formula C₂₀H₃₆N₂[1][2]. It is primarily recognized for its potent antioxidant and antiozonant properties, which make it an indispensable additive in the rubber and polymer industries[1][3][]. The primary function of 77PD is to act as a sacrificial agent, preferentially reacting with and neutralizing deleterious species like free radicals and ozone before they can inflict damage on the polymer backbone[1]. This protective action is critical for extending the service life and maintaining the mechanical integrity of materials susceptible to oxidative and ozonolytic attack, such as the elastomers used in tire manufacturing[1].

The molecular structure of 77PD, featuring bulky 1,4-dimethylpentyl groups on a p-phenylenediamine core, is key to its efficacy. These alkyl groups enhance its solubility in non-polar polymer matrices and reduce its volatility, ensuring its persistence and availability to perform its protective functions[1]. Understanding the precise mechanisms of its action is paramount for optimizing its use and for the rational design of next-generation, environmentally benign stabilizers.

Core Antioxidant and Antiozonant Mechanisms

The protective capacity of 77PD stems from its ability to interrupt radical chain reactions and to directly scavenge ozone. This is achieved through a multi-faceted approach involving hydrogen atom transfer, electron donation, and the formation of a physical barrier.

Free Radical Scavenging Mechanism

Oxidative degradation in polymers is often a free-radical chain reaction initiated by heat, UV light, or mechanical stress. This process generates highly reactive peroxyl radicals (ROO•) that propagate damage. 77PD acts as a chain-breaking antioxidant by donating a hydrogen atom from one of its secondary amine (-NH-) groups to the peroxyl radical. This neutralizes the radical and terminates the chain reaction.

The reaction proceeds as follows:

-

Hydrogen Donation: The 77PD molecule donates a labile hydrogen atom to a peroxyl radical, forming a stable hydroperoxide and a resonance-stabilized 77PD radical (PPD•). ROO• + PPD-H → ROOH + PPD•

-

Radical Stabilization: The resulting 77PD radical is significantly less reactive than the initial peroxyl radical due to the delocalization of the unpaired electron across the aromatic ring and nitrogen atoms.

-

Termination: The stabilized PPD• radical can then react with another peroxyl radical to form non-radical, stable products, effectively terminating the oxidative cycle. PPD• + ROO• → Stable Products

This process preferentially sacrifices the 77PD molecule, thereby inhibiting the oxidative chain reactions that lead to polymer degradation[1].

Antiozonant Mechanism: A Dual-Protection Strategy

Ozone (O₃) is a powerful oxidizing agent that aggressively attacks the carbon-carbon double bonds in unsaturated elastomers, leading to scission of the polymer chains and the formation of characteristic cracks. 77PD provides robust protection against ozone through two distinct but complementary mechanisms[5].

Mechanism 1: Kinetic Scavenging 77PD molecules migrate, or "bloom," from the bulk of the rubber to the surface, where they can directly intercept and react with atmospheric ozone[6]. The reaction rate of PPDs with ozone is orders of magnitude faster than that of the rubber's double bonds, ensuring that ozone is consumed before it can damage the polymer[6].

The initial step of this reaction involves the formation of a radical cation[7]. Computational studies suggest that the ozone molecule interacts directly with the electron-rich aromatic ring of the PPD, rather than solely abstracting an electron from a nitrogen atom[3]. This interaction leads to a cascade of reactions forming various intermediates, including nitroxyl radicals, and ultimately results in the formation of quinone derivatives (77PD-Q) and other oxidized products[1][8].

Mechanism 2: Protective Film Formation The reaction products generated from the ozonolysis of 77PD are typically more polar than the parent molecule. Due to their poor solubility in the non-polar rubber matrix, these products accumulate on the surface[6]. This accumulation creates a thin, passivating film that acts as a physical barrier, shielding the underlying rubber from further ozone attack[5][6]. This film consists of unreacted antiozonant and its various ozonized products, forming a self-replenishing protective layer as more 77PD diffuses to the surface[6].

Experimental Evaluation of Antioxidant Capacity

To quantify the antioxidant efficacy of compounds like 77PD, standardized in vitro assays are employed. These assays measure the ability of the antioxidant to scavenge stable, colored free radicals, with the activity often expressed as the half-maximal inhibitory concentration (IC₅₀) or in terms of Trolox Equivalents (TE).

Quantitative Data Summary

| Antioxidant Assay | Test Compound | IC₅₀ (μg/mL) - Illustrative | Trolox Equivalent (TEAC) - Illustrative |

| DPPH | 77PD | 15.5 | 2.8 |

| Ascorbic Acid | 5.2 | 8.5 | |

| ABTS | 77PD | 8.9 | 3.5 |

| Trolox | 3.1 | 1.0 (by definition) |

Note: The data in this table is for illustrative purposes only to demonstrate typical reporting formats and does not represent experimentally verified values for 77PD.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure for determining the free radical scavenging activity of a lipophilic compound like 77PD using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

3.2.1 Principle DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine (DPPH-H), causing a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

3.2.2 Materials and Reagents

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (Spectrophotometric grade)

-

77PD (Test sample)

-

Ascorbic Acid or Trolox (Positive Control)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer (UV-Vis)

3.2.3 Step-by-Step Methodology

-

Preparation of DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0 ± 0.1.

-

Preparation of Test Sample and Control Solutions: Prepare a stock solution of 77PD (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare a similar dilution series for the positive control (Ascorbic Acid or Trolox).

-

Assay Procedure:

-

To each well of a 96-well plate, add 50 µL of the various concentrations of the sample or standard solution.

-

Add 150 µL of the DPPH working solution to each well.

-

For the blank control, add 50 µL of methanol instead of the sample.

-

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

3.2.4 Data Analysis

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

-

Plot the % Inhibition against the sample concentration.

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, typically calculated using linear regression analysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C20H36N2 | CID 18320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

The Environmental Odyssey of a Tire Antioxidant: An In-Depth Technical Guide to the Environmental Fate of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PPD)

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of the environmental fate of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PPD), a crucial antioxidant in the rubber and polymer industries. As a senior application scientist, this document synthesizes current knowledge to elucidate the compound's journey and impact on the environment, highlighting key transformation pathways, ecotoxicological concerns, and analytical methodologies.

Introduction: The Dual-Faceted Nature of 77PPD

This compound, commonly known as 77PPD, is an alkylated p-phenylenediamine derivative with the chemical formula C₂₀H₃₆N₂.[1][2] It presents as a deep red, slightly viscous liquid with an aromatic odor.[1][2] Primarily, 77PPD serves as a potent antioxidant and antiozonant, integral to the manufacturing of rubber products, particularly tires, to enhance durability and prevent degradation from oxidative stress.[3][4] Its unique molecular structure, featuring two 1,4-dimethylpentyl groups attached to a p-phenylenediamine backbone, imparts high efficacy in scavenging free radicals and neutralizing ozone.[3][5]

While indispensable in industrial applications for extending the service life of polymers, the environmental release of 77PPD and related p-phenylenediamines (PPDs) from sources such as tire wear particles raises significant environmental and ecotoxicological questions. This guide delves into the scientific understanding of 77PPD's behavior once it enters the environment.

Chemical Structure of 77PPD

Caption: Chemical structure of this compound (77PPD).

Physicochemical Properties: The Foundation of Environmental Behavior

A compound's environmental fate is fundamentally governed by its physical and chemical properties. For 77PPD, these parameters indicate a propensity for partitioning into organic matter and a limited solubility in water, which are critical factors in its distribution across environmental compartments.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₆N₂ | [1][2] |

| Molecular Weight | 304.51 g/mol | [1][2] |

| Physical State | Deep red, slightly viscous liquid | [1][2] |

| Water Solubility | 0.8 mg/L at pH 7 and 22°C; 21 mg/L at pH 5 and 22°C; 0.8 mg/L at pH 9 and 22°C | [6] |

| Log Koc (Soil Adsorption Coefficient) | 3.792 - 4.532 | [7] |

| Log BCF (Bioconcentration Factor) | 3.190 (BCF = 1550 L/kg wet-wt) | [7] |

The low water solubility and high Log Koc value suggest that 77PPD will readily adsorb to soil and sediment particles, limiting its mobility in aqueous environments.[7] The significant Log BCF indicates a high potential for bioaccumulation in aquatic organisms.[7]

Environmental Degradation Pathways: A Complex Transformation

Once released into the environment, 77PPD is subject to a variety of degradation processes, including hydrolysis, biodegradation, and photodegradation. The interplay of these pathways determines its persistence and the formation of potentially more harmful transformation products.

Hydrolysis

Biodegradation

Current evidence suggests that 77PPD is not inherently biodegradable. One ready biodegradation study indicated a half-life of 35 days in water, which points to moderate persistence.[7] The slow rate of biodegradation may be attributed to the complex branched alkyl chains and the potential toxicity of its degradation byproducts to microorganisms.[7] For instance, the degradation byproduct p-hydroquinone is known to be highly toxic to bacteria.[7]

Photodegradation

Photodegradation, or the breakdown of molecules by light, is another important environmental fate process for many organic compounds. While specific quantum yield data for 77PPD are not available, studies on the broader class of p-phenylenediamines and their transformation products, such as PPD-quinones, demonstrate that they can be effectively removed by UV irradiation.[9] The primary mechanism is believed to be an •OH-induced photocatalysis reaction involving bond cleavage, hydroxylation, and oxidation.[9]

Conceptual Diagram of 77PPD's Environmental Fate

Caption: A conceptual overview of the environmental fate and transformation of 77PPD.

Environmental Distribution and Mobility

Due to its hydrophobic nature and high soil adsorption coefficient (Log Koc 3.792 - 4.532), 77PPD is expected to partition significantly from the water column to soil and sediment.[7] This strong sorption limits its mobility in groundwater but leads to its accumulation in solid environmental matrices. The presence of 77PPD and its transformation products has been detected in various environmental compartments, including river water and sediment, urban runoff, roadside soils, and airborne particulate matter.[3][5]

Bioaccumulation and Ecotoxicity: A Significant Concern

The potential for 77PPD to bioaccumulate and exert toxic effects on organisms is a primary area of concern. Its high Log BCF value of 3.190 suggests that it can concentrate in the tissues of aquatic organisms to levels significantly higher than in the surrounding water.[7]

Aquatic Toxicity

77PPD is classified as very toxic to aquatic life with long-lasting effects.[10][11] The available data indicates high toxicity across different trophic levels.

| Organism | Endpoint | Value | Source |

| Fish | 14-day LC50 | 0.05 mg/L | [7] |

| Fish | 14-day NOEC | 0.018 mg/L | [7] |

| Aquatic Bacterium (Vibrio fischeri) | EC50 | 0.41 mg/L | [5] |

While specific data for algae and invertebrates for 77PPD is limited, the high toxicity observed in fish and bacteria warrants a high level of concern for aquatic ecosystems.[5][7]

Transformation Products and Enhanced Toxicity

A critical aspect of the environmental risk of PPDs is the formation of transformation products that can be more toxic than the parent compound. For instance, the quinone derivative of a related PPD, 6PPD-quinone, has been identified as the cause of acute mortality in coho salmon.[12] Recent studies have also identified this compound quinone (77PD-Q) in the environment, raising concerns about its potential toxicity.[3] The photodegradation of PPD-quinones can lead to the formation of various transformation products, although computational toxicity assessments suggest these may be less toxic than the parent quinones.[9]

Analytical Methodologies: Detecting 77PPD in the Environment

The accurate detection and quantification of 77PPD in complex environmental matrices are crucial for assessing its distribution and impact. The primary analytical techniques employed are high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS).

Experimental Protocol: A Generalized Approach for 77PPD Analysis in Water and Soil

-

Sample Collection: Collect water and soil/sediment samples using appropriate, clean containers to avoid contamination.

-

Sample Preparation (Water):

-

Filter the water sample to remove suspended solids.

-

Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18) to extract and concentrate 77PPD.

-

Elute the analyte from the SPE cartridge with an appropriate organic solvent (e.g., acetonitrile or methanol).

-

Concentrate the eluate under a gentle stream of nitrogen.

-

-

Sample Preparation (Soil/Sediment):

-

Air-dry and sieve the soil/sediment sample.

-

Perform pressurized liquid extraction (PLE) or ultrasonic extraction with a suitable organic solvent (e.g., a mixture of acetone and hexane).

-

Concentrate the extract.

-

Clean up the extract using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering matrix components.

-

-

Instrumental Analysis:

-

LC-MS/MS: Inject the prepared extract into a liquid chromatograph coupled to a tandem mass spectrometer. Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid) for separation. Monitor specific precursor-to-product ion transitions for quantification.

-

GC-MS: Derivatization may be necessary to improve the volatility and thermal stability of 77PPD. Inject the derivatized or underivatized extract into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column for separation.

-

-

Quantification: Use a calibration curve prepared from certified reference standards of 77PPD for accurate quantification.

Workflow for Analytical Determination of 77PPD

Caption: A generalized workflow for the analysis of 77PPD in environmental samples.

Regulatory Status and Future Outlook

Currently, this compound is subject to chemical inventory reporting in major jurisdictions.[7] In Australia, it is listed on the Australian Inventory of Industrial Chemicals (AICS).[5] In Europe, it has a registration dossier under REACH.[5] In New Zealand, it may be used under an appropriate group standard.[5] The growing body of evidence regarding the environmental persistence, bioaccumulation, and toxicity of PPDs and their transformation products suggests that regulatory scrutiny is likely to increase.

The discovery of the high toxicity of PPD-quinones has spurred research into the environmental fate and effects of this entire class of compounds. Future research should focus on:

-

Quantifying the degradation rates of 77PPD under various environmental conditions.

-

Identifying and quantifying a broader range of transformation products and assessing their toxicity.

-

Conducting comprehensive ecotoxicological studies on a wider range of organisms, including algae and invertebrates.

-

Developing and standardizing analytical methods for routine monitoring in environmental matrices.

This in-depth understanding is paramount for developing effective risk assessment and management strategies for this compound and ensuring the protection of environmental health.

References

- Clean Production Action. (2021). BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE (77PPD) (CAS #3081-14-9) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) AS. ezview.wa.gov.

- MedChemExpress. (2024). This compound. MedChemExpress.

- Echemi. (n.d.). N,N′-Bis(1,4-dimethylpentyl)

- NOAA. (n.d.). This compound. CAMEO Chemicals.

- European Chemicals Agency. (n.d.). N,N'-bis(1,4-dimethylpentyl)

- GHS. (n.d.). This compound (CAS No. 3081-14-9) SDS.

- PubChem. (n.d.). This compound. PubChem.

- LookChem. (n.d.). Cas 3081-14-9,this compound. LookChem.

- LGC Standards. (n.d.). This compound (77PD). LGC Standards.

- ChemicalBook. (n.d.). This compound | 3081-14-9. ChemicalBook.

- PubMed. (2024).

- Smolecule. (2023). This compound. Smolecule.

- PubMed. (2024).

- CymitQuimica. (n.d.). CAS 3081-14-9: N,N′-Bis(1,4-dimethylpentyl)-p-phenylenediamine. CymitQuimica.

- ResearchGate. (2022). Beyond Substituted p -Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM 2.5.

- National Institutes of Health. (2024).

- BOC Sciences. (n.d.). CAS 3081-14-9 N,N'-bis-(1,4-Dimethylpentyl)-p-phenylenediamine. BOC Sciences.

- Alfa Chemistry. (n.d.). CAS 3081-14-9 N,N'-Bis-(1,4-dimethylpentyl)-p-phenylenediamine. Alfa Chemistry.

Sources

- 1. This compound (77PD) [lgcstandards.com]

- 2. This compound (3081-14-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of temperature and pH on the degradation of deoxynivalenol (DON) in aqueous medium: comparative cytotoxicity of DON and degraded product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C20H36N2 | CID 18320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 3081-14-9 [smolecule.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ezview.wa.gov [ezview.wa.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

toxicity of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine and its quinones

An In-Depth Technical Guide to the Toxicology of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine and its Quinones

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the toxicological profiles of the industrial antioxidant this compound (77PD) and its corresponding quinone derivatives. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of the potential hazards associated with these compounds.

Introduction: The Dual Role of 77PD as an Antioxidant and a Pro-toxicant

This compound, commonly known as 77PD, is a substituted p-phenylenediamine used as an antiozonant and antioxidant in rubber products to enhance their durability and prevent degradation.[1] Its chemical structure features a p-phenylenediamine core with two 1,4-dimethylpentyl groups attached to the nitrogen atoms.[2] While effective in its industrial application, the toxicological implications of 77PD and its environmental transformation products are of growing concern. This guide will delve into the known toxic effects of 77PD and its quinone derivatives, the mechanisms underlying their toxicity, and the experimental approaches for their evaluation.

Metabolic Activation: The Transformation of 77PD to its Quinone Derivative

The toxicity of many p-phenylenediamines is linked to their metabolic activation into reactive quinone species. 77PD can be oxidized to form N,N'-bis(1,4-dimethylpentyl)-p-benzoquinonediimine, also referred to as 77PD-quinone (77PDQ).[3] This conversion can occur through enzymatic and non-enzymatic processes, including reaction with ozone.[4] While specific cytochrome P450 enzymes involved in 77PD metabolism are not well-documented, the metabolism of the parent compound, p-phenylenediamine (PPD), has been studied. PPD can undergo N-acetylation, which is generally considered a detoxification pathway.[5][6] However, the formation of reactive quinone species is a key step in the toxification of many PPDs.

The following diagram illustrates the oxidative transformation of 77PD to its quinone derivative.

Caption: Oxidative conversion of 77PD to its quinone derivative.

Toxicological Profile of this compound (77PD)

77PD exhibits significant toxicity, particularly in aquatic ecosystems. It is classified as harmful if swallowed and may cause an allergic skin reaction.[7][8]

Aquatic Toxicity

Recent studies have highlighted the acute toxicity of 77PD to aquatic organisms. In a study on juvenile coho salmon, 77PD was found to be highly toxic, with a 96-hour median lethal concentration (LC50) of 24 µg/L.[9][10] The no-observed-effect concentration (NOEC) in this study was 13 µg/L.[9][10] 77PD is also toxic to the aquatic bacterium Vibrio fischeri, with a median effective concentration (EC50) of 0.41 mg/L.[4][11]

Mammalian Toxicity

The acute oral toxicity of 77PD in rats is reported with a median lethal dose (LD50) of 750 mg/kg.[12] Symptoms of exposure may include skin and eye irritation.[12][13]

Immunotoxicity

Substituted p-phenylenediamines are known skin sensitizers.[14] 77PD is classified as a skin sensitizer, and exposure may lead to allergic contact dermatitis.[7][8] The parent compound, p-phenylenediamine, is a potent contact allergen that can activate T-cells and induce inflammatory responses in the skin.[15][16]

The Paradoxical Toxicity of 77PD-quinone

Quinones derived from p-phenylenediamines are often considered to be the ultimate toxicants due to their high reactivity and ability to induce oxidative stress.[17][18][19] For instance, 6PPD-quinone (derived from the antioxidant 6PPD) is known to be acutely toxic to several fish species.[17]

Surprisingly, a study on coho salmon revealed no mortality when exposed to 77PD-quinone at the highest concentration tested (226 µg/L), which was limited by its solubility.[9][10] This finding contrasts sharply with the high toxicity of the parent compound, 77PD, in the same species.

However, 77PD-quinone is not entirely benign. It has been shown to be toxic to the aquatic bacterium V. fischeri, although with a higher EC50 (13.6 mg/L) compared to its parent compound.[3] Furthermore, 77PD-quinone has been detected in human urine, indicating that humans are exposed to this compound.[20]

The reasons for the lower-than-expected toxicity of 77PD-quinone in fish are not yet fully understood and warrant further investigation. It is possible that factors such as bioavailability, cellular uptake, or specific detoxification mechanisms in the tested species play a role.

Mechanisms of Toxicity

The toxic effects of 77PD and its quinone are believed to be mediated by several mechanisms, primarily extrapolated from studies on other p-phenylenediamines.

Oxidative Stress

A key mechanism of toxicity for p-phenylenediamine derivatives and their quinones is the induction of oxidative stress.[17][19] These compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This can overwhelm the cellular antioxidant defense systems, resulting in damage to lipids, proteins, and DNA.

The following diagram illustrates the proposed mechanism of ROS generation by PPD-quinones.

Caption: Redox cycling of PPD-quinones leading to ROS production.

Mitochondrial Dysfunction

Mitochondria are a key target for the toxic effects of some p-phenylenediamine derivatives.[21] These compounds can interfere with the mitochondrial electron transport chain, leading to impaired ATP production and increased ROS generation.[21]

Covalent Binding to Macromolecules

The electrophilic nature of quinones allows them to react with nucleophilic groups in proteins and DNA, forming covalent adducts. This can lead to enzyme inactivation, disruption of cellular signaling pathways, and genotoxicity.

Experimental Protocols for Toxicity Assessment

The evaluation of the toxicity of 77PD and its quinones can be performed using a variety of in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

-

Neutral Red Uptake Assay: This assay assesses cell viability by measuring the accumulation of the neutral red dye in the lysosomes of viable cells.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium to detect gene mutations.[5]

-

In Vitro Micronucleus Test: This assay detects chromosomal damage in cultured mammalian cells.[5]

-

Mouse Lymphoma Assay: This assay is used to detect gene mutations in mammalian cells.[5]

In Vivo Toxicity Studies

-

Acute Oral Toxicity (e.g., OECD TG 423): This test determines the LD50 of a substance after a single oral dose.

-

Fish Acute Toxicity Test (e.g., OECD TG 203): This test determines the LC50 of a substance in fish over a 96-hour exposure period.

Summary of Toxicological Data

| Compound | Test Organism | Endpoint | Value | Reference |

| 77PD | Rat | Acute Oral LD50 | 750 mg/kg | [12] |

| Coho Salmon | 96-hour LC50 | 24 µg/L | [9][10] | |

| Vibrio fischeri | EC50 | 0.41 mg/L | [4][11] | |

| 77PD-quinone | Coho Salmon | 96-hour LC50 | > 226 µg/L | [9][10] |

| Vibrio fischeri | EC50 | 13.6 mg/L | [3] |

Conclusion and Future Directions

This compound (77PD) is a commercially important antioxidant with significant aquatic and mammalian toxicity. Its primary environmental transformation product, 77PD-quinone, exhibits a complex and somewhat paradoxical toxicological profile, with lower-than-expected toxicity in fish but confirmed activity in bacteria and presence in human biological samples. The primary mechanisms of toxicity for these compounds are believed to involve oxidative stress and mitochondrial dysfunction.

Further research is needed to fully elucidate the metabolic pathways of 77PD, the specific mechanisms underlying the toxicity of both the parent compound and its quinone, and the reasons for the observed differences in toxicity between species. A comprehensive risk assessment of human and environmental exposure to these compounds is also warranted.

References

-

Tian Z, et al. (2022). p-Phenylenediamine-Derived Quinones as New Contributors to the Oxidative Potential of Fine Particulate Matter. Environmental Science & Technology Letters. Available from: [Link]

-

Garrigue JL, et al. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available from: [Link]

-

Hong Kong Baptist University. (2022). p-Phenylenediamine-Derived Quinones as New Contributors to the Oxidative Potential of Fine Particulate Matter. Available from: [Link]

-

American Chemical Society. (2022). p-Phenylenediamine-Derived Quinones as New Contributors to the Oxidative Potential of Fine Particulate Matter. Available from: [Link]

-

Munday R, et al. (1992). Mitochondrial oxidation of p-phenylenediamine derivatives in vitro: structure-activity relationships and correlation with myotoxic activity in vivo. Chemico-Biological Interactions. Available from: [Link]

-

ACS Figshare. (2022). p‑Phenylenediamine-Derived Quinones as New Contributors to the Oxidative Potential of Fine Particulate Matter. Available from: [Link]

-

Wang W, et al. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. Journal of Hazardous Materials. Available from: [Link]

-

Chung KT, et al. (1995). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Toxicology Letters. Available from: [Link]

-

Babich H, et al. (1992). In vitro cytotoxicity of methylated phenylenediamines. Toxicology Letters. Available from: [Link]

-

Yamano T, et al. (2009). Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test. Contact Dermatitis. Available from: [Link]

-

ResearchGate. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N, N'-diacetyl metabolites. Available from: [Link]

- Bomhard EM, Martins T. (1996). Acute Toxicologic Evaluation of N,N'-Bis-(1,4-Dimethylpentyl)-P-Phenylene Diamine. Journal of the American College of Toxicology.

-

Chapelet JJ, et al. (2023). 77PD-Quinone: Synthesis, Coho Salmon Toxicity Assessment, and Comparison with the Commercial Antidegradant 77PD. ChemRxiv. Available from: [Link]

-

Stanley LA, et al. (2005). Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes. Toxicology. Available from: [Link]

-

Washington State Department of Ecology. (2021). N-(1,4-DIMETHYLPENTYL)-N'-PHENYLBENZENE-1,4-DIAMINE (CAS #3081-01-4) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. Available from: [Link]

-

Coulter EM, et al. (2009). Investigation of the immunogenicity of p-phenylenediamine and Bandrowski's base in the mouse. Toxicology. Available from: [Link]

-

Cambridge Open Engage. (2023). 77PD-Quinone: Synthesis, Coho Salmon Toxicity Assessment, and Comparison with the Commercial Antidegradant 77PD. Available from: [Link]

-

ToxServices. (2021). BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE (77PPD) (CAS #3081-14-9) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

National Toxicology Program. This compound (3081-14-9). Available from: [Link]

-

Zhang Y, et al. (2022). p-Phenylenediamine induces immediate contact allergy and non-histaminergic itch via MRGPRX2. Chemico-Biological Interactions. Available from: [Link]

-

Sulzberger MB, et al. (1952). Sensitization to p-phenylenediamine. Journal of Investigative Dermatology. Available from: [Link]

-

Dyring-Andersen B, et al. (2024). Regulation of immune response genes in the skin of allergic and clinically tolerant individuals exposed to p-phenylenediamine. Allergy. Available from: [Link]

-

Wang W, et al. (2023). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Toxics. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 3081-14-9 [smolecule.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Page loading... [guidechem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. This compound CAS#: 3081-14-9 [m.chemicalbook.com]

- 13. This compound | C20H36N2 | CID 18320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation of the immunogenicity of p-phenylenediamine and Bandrowski's base in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of immune response genes in the skin of allergic and clinically tolerant individuals exposed to p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Mitochondrial oxidation of p-phenylenediamine derivatives in vitro: structure-activity relationships and correlation with myotoxic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine in Organic Solvents

Introduction: Understanding the Significance of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine

This compound, commonly known as 6PPD, is a high-performance antioxidant and antiozonant crucial to the rubber and polymer industries.[1][2] Its primary function is to protect vulcanized rubber from degradation caused by oxygen and ozone, thereby extending the service life and ensuring the safety and reliability of countless products, most notably automotive tires.[3] The efficacy of 6PPD is intrinsically linked to its solubility characteristics. Proper dissolution in organic solvents is paramount for its incorporation into rubber matrices during manufacturing processes. Furthermore, its solubility profile governs its environmental fate and transport, a topic of increasing research interest.

This technical guide provides a detailed exploration of the solubility of this compound in a variety of organic solvents. It is intended for researchers, scientists, and professionals in drug development and material science who require a thorough understanding of this compound's physicochemical properties.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its application and behavior in various systems. For this compound, its solubility in organic solvents is a key factor in its use as a rubber additive. The large, nonpolar alkyl groups on the phenylenediamine core contribute significantly to its solubility characteristics, generally making it more soluble in nonpolar organic solvents.

Qualitative and Semi-Quantitative Solubility Data

| Solvent Class | Solvent | Solubility | Notes |

| Alkanes | Hexane | Insoluble | [4] |

| Gasoline | Soluble | [5][6] | |

| Aromatics | Benzene | Soluble | [2][5][6] |

| Toluene | Soluble | [5] | |

| Alcohols | Ethanol | Soluble (≥10 mg/mL) | [5][7][8][9] |

| Ketones | Acetone | Soluble | [2][5][6][10] |

| Esters | Ethyl Acetate | Soluble | [2][5][10] |

| Halogenated | Dichloromethane | Soluble | [5] |

| Carbon Tetrachloride | Soluble | [5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble (1-10 mg/mL) | [7][8][9] |

| Aqueous | Water | Insoluble | [4][5][9] |

Note: The terms "Soluble," "Sparingly Soluble," and "Insoluble" are based on the available data. Precise quantitative values may vary with temperature and the purity of both the solute and the solvent.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors, primarily rooted in the principles of intermolecular forces.

-

"Like Dissolves Like" and Polarity: The molecular structure of 6PPD, with its large, nonpolar bis(1,4-dimethylpentyl) groups, dictates its preference for nonpolar or weakly polar organic solvents. The aromatic core also contributes to its affinity for aromatic solvents like benzene and toluene through π-π stacking interactions. Its insolubility in water is a direct consequence of its hydrophobic nature and the inability to form significant hydrogen bonds with water molecules.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice, allowing more solute to dissolve. For industrial applications, heating the solvent can be a practical method to increase the dissolution rate and concentration of 6PPD.

-

Molecular Structure: The branched alkyl chains of the 1,4-dimethylpentyl groups play a crucial role. They increase the molecule's surface area and introduce steric hindrance, which can affect how it packs in a solid-state and interacts with solvent molecules.

Caption: Factors influencing the solubility of 6PPD.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent.

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation using a vortex mixer or magnetic stirrer. This ensures that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis (Optional but Recommended for Validation):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Analysis (Primary Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

-

-

Data Reporting:

-

Report the solubility as an average of replicate measurements with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Caption: Experimental workflow for solubility determination.

Conclusion

This compound is a vital component in the rubber and polymer industries, and its effective use is underpinned by its solubility in organic solvents. This guide has synthesized the available qualitative and semi-quantitative solubility data, highlighting its high solubility in common nonpolar and weakly polar organic solvents and its insolubility in water. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data tailored to their specific needs. A comprehensive understanding of the factors influencing its solubility will continue to be essential for optimizing manufacturing processes and for assessing its environmental impact.

References

-

6PPD - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link].

-

Antioxidant 6PPD 4020 Rubber Chemical Manufacturer/Supplier Price | YUSHENG. (n.d.). Retrieved January 8, 2026, from [Link].

-

Computation-Guided Removal of 6PPD from End-of-Life Waste Tires. (2024). ACS Publications. Retrieved January 8, 2026, from [Link].

-

This compound | C20H36N2 | CID 18320. (n.d.). PubChem. Retrieved January 8, 2026, from [Link].

-

6PPD - Technical Data Sheet. (n.d.). Retrieved January 8, 2026, from [Link].

-

MSDS-6PPD.pdf. (n.d.). Retrieved January 8, 2026, from [Link].

-

6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) is a widely used rubber antioxidant. (2023). Joinedfortunechemical. Retrieved January 8, 2026, from [Link].

-

3081-14-9(this compound) Product Description. (n.d.). LookChem. Retrieved January 8, 2026, from [Link].

-

Rubber Antioxidant 6PPD (4020) - Vennok. (n.d.). Retrieved January 8, 2026, from [Link].

-

Understanding the Chemical Properties and Applications of 6PPD. (n.d.). Retrieved January 8, 2026, from [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C20H36N2 | CID 18320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 6ppd.itrcweb.org [6ppd.itrcweb.org]

- 7. 3081-14-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | 3081-14-9 [chemicalbook.com]

- 10. hong-phat.com [hong-phat.com]

A Technical Guide to the Spectroscopic Characterization of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (CAS 3081-14-9), a widely used antiozonant and antioxidant in the rubber and polymer industries. While complete, experimentally verified spectral datasets are not consolidated in publicly accessible databases, this document synthesizes available information with established spectroscopic principles to offer a robust framework for its analysis. We present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data, grounded in the analysis of its constituent functional groups and analogous structures. Furthermore, this guide details field-proven, step-by-step protocols for acquiring high-fidelity NMR, IR, and UV-Vis spectra, ensuring researchers and quality control professionals can confidently identify and characterize this compound.

Introduction and Molecular Structure

This compound is a substituted aromatic diamine recognized for its efficacy in protecting materials from degradation by ozone and oxidation.[1] Its molecular structure consists of a central p-phenylenediamine core symmetrically N-substituted with two bulky, branched 1,4-dimethylpentyl groups. This structure is key to its function and dictates its spectroscopic signature.

Compound Properties:

-

Chemical Name: N¹,N⁴-bis(1,4-dimethylpentyl)benzene-1,4-diamine[2]

-

CAS Number: 3081-14-9[3]

-

Molecular Formula: C₂₀H₃₆N₂[4]

-

Molecular Weight: 304.51 g/mol [4]

-

Appearance: Deep red, slightly viscous liquid with an aromatic odor[1][2]

The logical first step in any analysis is to understand the molecule's architecture. The diagram below delineates the unique carbon and proton environments, which form the basis for interpreting the spectroscopic data that follows.

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 15-20 mg of this compound into a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient signal-to-noise ratio is typically achieved with 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are necessary.

-

Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a unique fingerprint that can be used for material identification and quality control.

Predicted IR Absorption Bands

The key functional groups in the molecule—secondary aromatic amine (N-H), aromatic ring (C=C), and aliphatic chains (C-H)—give rise to characteristic absorption bands. [5][6][7]

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Functional Group | Insights |

|---|---|---|---|---|

| 3350 - 3450 | N-H Stretch | Medium | Secondary Aromatic Amine | This single, relatively sharp peak is characteristic of a secondary amine. Its position can be influenced by hydrogen bonding. [8] |

| 3000 - 3100 | C-H Stretch (sp²) | Medium-Weak | Aromatic Ring | These absorptions are typically observed just above 3000 cm⁻¹ and confirm the presence of the phenylenediamine core. |

| 2850 - 2960 | C-H Stretch (sp³) | Strong | Aliphatic Chains | Intense, sharp peaks corresponding to the symmetric and asymmetric stretching of the numerous C-H bonds in the dimethylpentyl groups. |

| 1580 - 1620 | C=C Stretch | Medium-Strong | Aromatic Ring | These bands are characteristic of the benzene ring stretching vibrations. |

| 1500 - 1530 | N-H Bend | Medium | Secondary Amine | Bending vibration of the N-H bond. |

| 1450 - 1470 | C-H Bend (CH₂) | Medium | Aliphatic Chains | Scissoring and bending vibrations of the methylene groups. |

| 1365 - 1385 | C-H Bend (CH₃) | Medium-Strong | Aliphatic Chains | Characteristic bending vibrations for methyl groups. The presence of an isopropyl group often results in a distinct doublet in this region. |

| 1250 - 1335 | C-N Stretch | Strong | Aromatic Amine | This strong absorption is indicative of the stretching vibration of the bond between the aromatic carbon and the nitrogen atom. [5]|

Experimental Protocol: FTIR Spectroscopy

As the compound is a viscous liquid, the simplest and most common method for obtaining an IR spectrum is using a thin film on a salt plate.

-

Sample Preparation: Place one drop of the neat liquid sample onto the surface of a clean, polished salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top of the first, spreading the sample into a thin, uniform film.

-

Data Acquisition: Place the salt plate assembly into the sample holder of an FTIR spectrometer.

-

Background Scan: First, run a background spectrum with the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed for the characteristic peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as the p-phenylenediamine core.

Predicted UV-Vis Absorption

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring. The nitrogen lone pairs extend the conjugation of the system, shifting the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene. [6]

-

π → π Transitions:* Strong absorptions are expected in the range of 240-260 nm and 280-310 nm. These correspond to electronic transitions within the aromatic system. The alkyl substitution on the nitrogen atoms (auxochromes) typically causes a bathochromic (red) shift compared to the parent p-phenylenediamine. [9][10]* Color: The compound's deep red color indicates that it absorbs light in the visible region (specifically, the green-blue region, ~490-530 nm), which is likely due to n → π* transitions or the presence of trace oxidized species, which are common in aromatic amines.

Caption: Relationship between molecular structure and UV-Vis absorption.

Experimental Protocol: UV-Vis Spectroscopy

This protocol describes how to prepare a sample and acquire its UV-Vis spectrum to determine its absorption maxima.

-